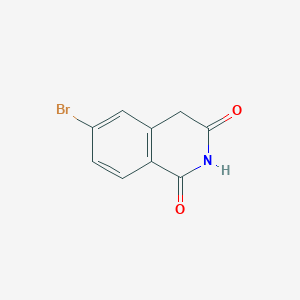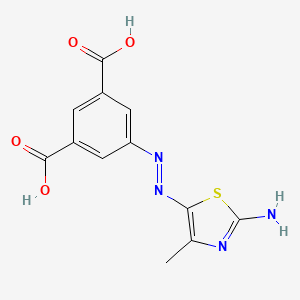
(Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(2-(2-imino-4-methylthiazol-5(2H)-ylidene)hydrazinyl)isophthalic acid, also known as MITA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MITA is a derivative of isophthalic acid and is a small molecule that can be easily synthesized in the laboratory.
Aplicaciones Científicas De Investigación
Coordination Polymers and Photoluminescence Properties
Karmakar et al. (2016) synthesized novel Zn(II) and Cd(II) compounds based on a dicarboxyl-functionalized arylhydrazone of barbituric acid ligand. These compounds demonstrate significant luminescence properties and serve as effective heterogeneous catalysts for Knoevenagel condensation reactions, showcasing their potential in materials science and catalysis Karmakar, A., Paul, A., Mahmudov, K., Silva, M. F. C. G., & Pombeiro, A. (2016). New Journal of Chemistry, 40, 1535-1546.
Anticancer Activity
Kaminskyy et al. (2015) explored the synthesis and antitumor activity of 4-aminothiazol-2(5H)-one derivatives. These compounds exhibited selective anticancer activity across several cancer cell lines, highlighting the potential of thiazole derivatives in cancer research Kaminskyy, D., Subtelna, I., Zimenkovsky, B., Karpenko, O., Gzella, A., & Lesyk, R. (2015). Medicinal chemistry (Shariqah (United Arab Emirates)), 11 6, 517-30.
Corrosion Inhibition
El-Lateef et al. (2021) synthesized poly[(hydrazinylazo)]thiazoles derivatives, demonstrating their effectiveness as corrosion inhibitors for cast iron-carbon alloy in HCl. This research suggests a novel application of thiazole derivatives in protecting metals from corrosion, relevant in industrial applications El-Lateef, H. M., Sayed, A. R., Gomha, S. M., Bakir, E., & Shalabi, K. (2021). Journal of Molecular Liquids, 337, 116555.
Synthesis of Optically Active Polyamides
Mallakpour & Taghavi (2008) focused on the microwave-assisted synthesis of novel optically active polyamides derived from 5-(3-methyl-2-phthalimidylpentanoylamino)isophthalic acid and different diisocyanates. Their work illustrates the potential of these compounds in creating advanced polymeric materials with specific optical properties Mallakpour, S., & Taghavi, M. (2008). European Polymer Journal, 44, 87-97.
Immunomodulatory Activities
Lipnicka et al. (2009) synthesized derivatives of 5-hydrazino-3-methyl-4-isothiazolecarboxylic ethyl esters and evaluated their immunomodulatory activities. This research points to the potential of these compounds in modifying immune responses, which could be beneficial in developing new therapeutic agents Lipnicka, U., Mączyński, M., Artym, J., & Zimecki, M. (2009). Acta poloniae pharmaceutica, 66 5, 501-11.
Propiedades
IUPAC Name |
5-[(2-amino-4-methyl-1,3-thiazol-5-yl)diazenyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S/c1-5-9(21-12(13)14-5)16-15-8-3-6(10(17)18)2-7(4-8)11(19)20/h2-4H,1H3,(H2,13,14)(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHLZMXBVMHLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)N=NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
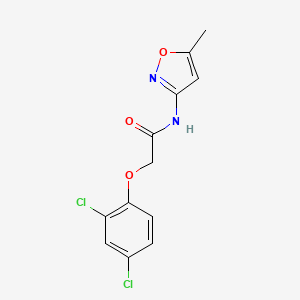
![2-fluoro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2795215.png)
![6-Cyclopropyl-2-{4-[(6-fluoroquinazolin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one](/img/structure/B2795218.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-ethoxyacetamide](/img/structure/B2795220.png)
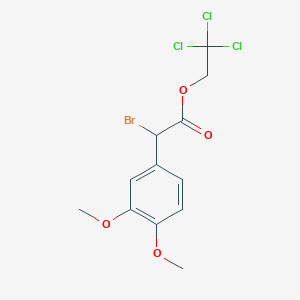

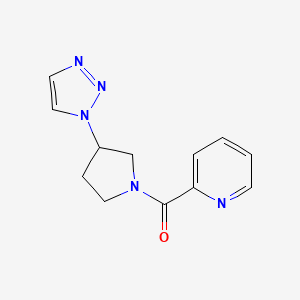
![N-[6-({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2795225.png)

methanone](/img/structure/B2795230.png)
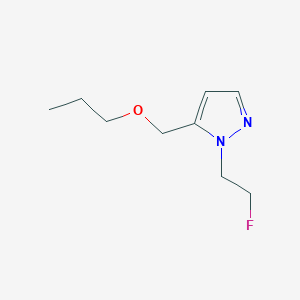
![6-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2795232.png)
